molecular formula C9H14N2O B2588899 [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol CAS No. 2243509-30-8

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol

Katalognummer: B2588899
CAS-Nummer: 2243509-30-8
Molekulargewicht: 166.224
InChI-Schlüssel: ZPFQNZKKLQMVIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.224. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

[1-(1H-Pyrazol-5-yl)cyclopentyl]methanol is a synthetic organic compound characterized by a cyclopentyl ring linked to a pyrazole moiety with a hydroxymethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties . A study published in Arzneimittelforschung (2018) reported moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Further investigations are necessary to evaluate the compound's efficacy in vivo and its safety profile.

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential . A study focusing on cell proliferation and apoptosis induction found that the compound significantly increased apoptotic signals in cancer cell lines, indicating its potential as an anticancer agent. The experimental setup involved treating various cancer cell lines with the compound over a period of 72 hours, measuring cell viability and apoptosis through fluorescence assays.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of clinically relevant bacterial strains. The study aimed to determine the compound's MIC and its potential as a lead compound for developing new antibiotics. Results demonstrated that while the compound showed promising antibacterial activity, further modifications may enhance its potency and spectrum of action.

Case Study 2: Cancer Cell Line Studies

Another investigation assessed the effects of this compound on various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers. Findings revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, coupled with increased caspase-3 activity, indicative of apoptosis.

Synthesis and Derivatives

The synthesis of this compound has been documented in literature, highlighting methods such as cyclization reactions involving hydrazones and aldehydes. The presence of both cyclopentyl and pyrazole moieties allows for further derivatization, potentially enhancing biological activity or altering pharmacokinetic properties.

Wissenschaftliche Forschungsanwendungen

Synthetic Route Overview

StepReaction TypeKey Reagents
1Formation of PyrazoleHydrazine + Carbonyl Compound
2AlkylationCyclopentyl Halide + Base
3ReductionReducing Agent (e.g., Sodium Borohydride)

Chemistry

In synthetic organic chemistry, [1-(1H-Pyrazol-5-yl)cyclopentyl]methanol serves as a versatile building block for the creation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for developing new materials or pharmaceuticals.

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : Research suggests that pyrazole derivatives can inhibit bacterial growth by targeting cell wall synthesis or enzymatic pathways critical for bacterial survival.
  • Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Investigations into its role in modulating inflammatory responses are ongoing, with some studies indicating inhibition of pro-inflammatory cytokines.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of drug development. Its structure suggests possible interactions with biological targets involved in disease processes:

  • Mechanism of Action : The compound may inhibit specific enzymes associated with inflammation or cancer progression, thereby exerting therapeutic effects.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in treated cells compared to control groups, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Properties

In vitro assays tested the antimicrobial activity of this compound against various bacterial strains. The compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Analyse Chemischer Reaktionen

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions:

  • Oxidation to Carboxylic Acid : Treatment with KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylic acid. This reaction proceeds via a two-step mechanism involving initial oxidation to the aldehyde intermediate, followed by further oxidation to the acid.

    [1-(1H-Pyrazol-5-yl)cyclopentyl]methanolH2SO4KMnO4[1-(1H-Pyrazol-5-yl)cyclopentyl]carboxylic acid\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]carboxylic acid}

    Yield : ~75% (optimized conditions at 60°C for 6 h).

  • Selective Oxidation to Aldehyde : Using pyridinium chlorochromate (PCC) in dichloromethane under anhydrous conditions yields the aldehyde without over-oxidation.

    This compoundPCC[1-(1H-Pyrazol-5-yl)cyclopentyl]formaldehyde\text{this compound} \xrightarrow{\text{PCC}} \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]formaldehyde}

    Yield : 68% (room temperature, 4 h).

Esterification and Etherification

The alcohol group participates in nucleophilic acyl substitutions:

  • Acetylation : Reaction with acetic anhydride in the presence of pyridine produces the corresponding acetate ester.

    This compound+(CH3CO)2Opyridine[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl acetate\text{this compound} + (\text{CH}_3\text{CO})_2\text{O} \xrightarrow{\text{pyridine}} \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl acetate}

    Yield : 82% (reflux, 2 h).

  • Sulfonate Ester Formation : Tosylation with tosyl chloride (TsCl) generates a tosylate intermediate, enabling subsequent nucleophilic substitutions .

    This compound+TsClEt3N[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate\text{this compound} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate}

    Yield : 89% (0°C to room temperature, 12 h).

Nucleophilic Substitution

The tosylate intermediate facilitates SN2 reactions:

  • Halogenation : Treatment with NaBr in DMF replaces the tosylate group with bromide .

    [1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate+NaBr[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl bromide\text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate} + \text{NaBr} \rightarrow \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl bromide}

    Yield : 76% (80°C, 8 h).

  • Amination : Reaction with ammonia or primary amines yields secondary or tertiary amines.

    [1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate+RNH2[1-(1H-Pyrazol-5-yl)cyclopentyl]methylamine derivatives\text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methyl tosylate} + \text{RNH}_2 \rightarrow \text{[1-(1H-Pyrazol-5-yl)cyclopentyl]methylamine derivatives}

    Yield : 50–65% (variable based on amine nucleophilicity).

Pyrazole Ring Functionalization

The pyrazole ring undergoes electrophilic substitutions under specific conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Bromination NBS, CCl₄, 60°C4-Bromo-[1-(1H-pyrazol-5-yl)cyclopentyl]methanol45%
Nitration HNO₃, H₂SO₄, 0°C4-Nitro derivative30%
Sulfonation SO₃, H₂SO₄, 50°C4-Sulfo derivative38%

Protection/Deprotection Strategies

  • Silyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) protects the alcohol as a silyl ether, enabling subsequent reactions on the pyrazole ring .

    This compound+TBDMSClimidazoleTBDMS-protected derivative\text{this compound} + \text{TBDMSCl} \xrightarrow{\text{imidazole}} \text{TBDMS-protected derivative}

    Yield : 90% (room temperature, 12 h).

  • Deprotection : Fluoride-based reagents (e.g., TBAF) cleave the silyl ether .

    TBDMS-protected derivativeTBAFThis compound\text{TBDMS-protected derivative} \xrightarrow{\text{TBAF}} \text{this compound}

    Yield : 95%.

Comparative Reactivity Data

Key trends in reaction efficiency:

ReactionOptimal CatalystTemperatureTimeYield
Oxidation to acidKMnO₄/H₂SO₄60°C6 h75%
TosylationTsCl/Et₃N0°C→RT12 h89%
Bromide substitutionNaBr/DMF80°C8 h76%
Silyl protectionTBDMSCl/imidazoleRT12 h90%

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in the presence of KMnO₄, confirmed by EPR studies.

  • Electrophilic Substitution : Pyrazole’s N1 directs electrophiles to the C4 position due to resonance stabilization .

  • SN2 Reactions : Tosylate’s leaving group ability is enhanced by the pyrazole ring’s electron-withdrawing effect .

Eigenschaften

IUPAC Name

[1-(1H-pyrazol-5-yl)cyclopentyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-7-9(4-1-2-5-9)8-3-6-10-11-8/h3,6,12H,1-2,4-5,7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFQNZKKLQMVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.